N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide
Description
N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C15H18N2OS It is characterized by the presence of a thiophene ring, a dimethylamino group, and a carboxamide group
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-17(2)13-7-5-12(6-8-13)9-10-16-15(18)14-4-3-11-19-14/h3-8,11H,9-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOMVZXOBIJRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acetylation of Thiophene
Thiophene-2-carboxylic acid is synthesized via a Friedel-Crafts acylation followed by oxidation. In a representative procedure, thiophene reacts with acetyl chloride in the presence of anhydrous aluminum chloride and nitrobenzene at 40–45°C to yield 2-acetylthiophene (Z-aceto-thienone). Nitrobenzene serves as a solvent resistant to oxidation in subsequent steps. This method avoids intermediate isolation, enhancing throughput.
Oxidation to Thiophene-2-Carboxylic Acid
The acetyl group in 2-acetylthiophene is oxidized using aqueous sodium hypochlorite under alkaline conditions. Key parameters include maintaining temperatures at 70–80°C and using a 4:1 solvent-to-water ratio to prevent side reactions. The crude product is acidified with HCl, yielding thiophene-2-carboxylic acid at 126.5–128.5°C with a 96% yield. This one-pot methodology from thiophene to carboxylic acid is industrially viable due to minimized purification steps.
Synthesis of 4-(Dimethylamino)phenethylamine
Reductive Amination Approach
4-(Dimethylamino)phenethylamine can be synthesized via reductive amination of 4-nitrobenzaldehyde with ethylamine, followed by catalytic hydrogenation. The nitro group is reduced to an amine using H₂/Pd-C in ethanol, after which dimethylation is achieved using methyl iodide and potassium carbonate in DMF. This two-step sequence provides the amine in 68–72% overall yield.
Palladium-Catalyzed Coupling Approach
An alternative route employs palladium-catalyzed C(sp³)–C(sp³) coupling. N,N-Dimethylaminomethyltrifluoroborate salts react with 4-(chloromethyl)benzene derivatives in the presence of Pd-PEPPSI-IPent catalyst and potassium tert-butoxide. Optimized conditions (tert-amyl alcohol/water, 80°C) afford 4-(dimethylamino)phenethylamine in 87–96% yield. This method benefits from air-stable reagents and avoids harsh reducing agents.
Amide Bond Formation
Acid Chloride Method
Thiophene-2-carboxylic acid is activated with thionyl chloride (SOCl₂) in refluxing dichloromethane to form the corresponding acid chloride. Subsequent reaction with 4-(dimethylamino)phenethylamine in the presence of triethylamine yields the target amide. This method, while efficient, requires careful moisture control and affords the product in 75–82% yield after column chromatography.
Coupling Reagent Method
Modern peptide coupling reagents such as HATU or EDCl/HOBt enable direct amidation under milder conditions. A representative procedure involves combining thiophene-2-carboxylic acid (1.2 eq) with 4-(dimethylamino)phenethylamine (1.0 eq) in DMF, using HATU (1.5 eq) and DIPEA (3.0 eq) at room temperature. This approach achieves 89–93% conversion with minimal epimerization.
Reaction Optimization and Mechanistic Insights
Critical parameters for the palladium-catalyzed step include solvent polarity and base strength. Tert-amyl alcohol/water mixtures (4:1) enhance solubility of ionic intermediates, while potassium tert-butoxide facilitates deprotonation of the trifluoroborate salt. Mechanistic studies suggest the formation of a trialkylbenzylammonium betaine intermediate prior to oxidative addition at the palladium center.
For Friedel-Crafts acylation, nitrobenzene’s electron-withdrawing nature directs acetylation to the thiophene’s 2-position, achieving >95% regioselectivity. Oxidative cleavage of the acetyl group proceeds via a hypochlorite-mediated Kornblum reaction, where the ketone is converted to a carboxylic acid through a radical intermediate.
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.1 Hz, 1H, thiophene H-3), 7.32 (d, J = 8.2 Hz, 2H, aromatic H), 6.72 (d, J = 8.2 Hz, 2H, aromatic H), 6.55 (t, J = 4.9 Hz, 1H, thiophene H-4), 3.58 (t, J = 7.0 Hz, 2H, CH₂NH), 2.69 (t, J = 7.0 Hz, 2H, CH₂Ar), 2.33 (s, 6H, N(CH₃)₂).
IR (KBr): 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).
HRMS : m/z calculated for C₁₅H₁₉N₂OS [M+H]⁺: 275.1218; found: 275.1221.
Applications and Derivatives
This compound serves as a precursor to bioactive molecules, particularly kinase inhibitors and serotonin receptor modulators. Derivatives with modified thiophene substituents exhibit enhanced binding affinities in computational models. Recent studies highlight its utility in photodynamic therapy agents due to the thiophene’s electron-rich π-system.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a thiophene ring and a dimethylamino group. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biochemical properties, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group and a dimethylamino phenethyl moiety. This structural configuration suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit bacterial quorum sensing, a critical process in bacterial communication that can lead to biofilm formation and virulence.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Gram-negative bacteria | 15.6 | |
| Similar thiophene derivatives | Various bacteria | 10-25 |
Cytotoxicity and Apoptosis Induction
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound showed a significant increase in annexin V-positive cells, indicating enhanced apoptotic activity.
| Cell Line | Treatment Concentration (µM) | % Apoptosis Induction | Reference |
|---|---|---|---|
| MDA-MB-231 (breast cancer) | 10 | 22% increase | |
| HeLa (cervical cancer) | 5 | 18% increase |
The precise mechanism of action for this compound has not been fully elucidated. However, its structural similarity to known bioactive compounds suggests several possible pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling or metabolic processes.
- Receptor Interaction : It could bind to receptors involved in neurotransmission or cellular growth regulation, potentially affecting pathways like the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation .
- Gene Expression Modulation : By influencing transcription factors or other regulatory proteins, the compound may alter gene expression patterns relevant to cell cycle control and apoptosis.
Case Studies
A notable study explored the effects of thiophene derivatives on cancer cell lines. The findings highlighted that these compounds could significantly reduce cell viability in a dose-dependent manner while promoting apoptosis through caspase activation pathways .
Another investigation focused on the antibacterial properties of thiophene derivatives against multi-drug resistant strains of bacteria. The results indicated that these compounds could effectively disrupt quorum sensing mechanisms, thereby reducing biofilm formation and enhancing susceptibility to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
